molecular formula C15H21NO3S B6137621 2-[4-(pentyloxy)phenyl]-1,3-thiazolidine-4-carboxylic acid

2-[4-(pentyloxy)phenyl]-1,3-thiazolidine-4-carboxylic acid

Cat. No. B6137621
M. Wt: 295.4 g/mol
InChI Key: ABQKBYVHOVAZNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(pentyloxy)phenyl]-1,3-thiazolidine-4-carboxylic acid, also known as TZD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the thiazolidinedione class of drugs and has been studied for its effects on various physiological and biochemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(pentyloxy)phenyl]-1,3-thiazolidine-4-carboxylic acid involves its interaction with peroxisome proliferator-activated receptor gamma (PPARγ), a transcription factor that regulates gene expression in adipose tissue and other organs. 2-[4-(pentyloxy)phenyl]-1,3-thiazolidine-4-carboxylic acid binds to PPARγ and activates its transcriptional activity, leading to the regulation of various genes involved in glucose and lipid metabolism. Additionally, 2-[4-(pentyloxy)phenyl]-1,3-thiazolidine-4-carboxylic acid has been shown to have anti-inflammatory effects by inhibiting the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of inflammatory genes.
Biochemical and Physiological Effects:
2-[4-(pentyloxy)phenyl]-1,3-thiazolidine-4-carboxylic acid has been shown to have various biochemical and physiological effects, including improved insulin sensitivity, reduced inflammation, and increased adiponectin levels. Adiponectin is a hormone that regulates glucose and lipid metabolism and has been shown to be decreased in individuals with type 2 diabetes and metabolic syndrome. 2-[4-(pentyloxy)phenyl]-1,3-thiazolidine-4-carboxylic acid has been shown to increase adiponectin levels, leading to improved glucose and lipid metabolism.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[4-(pentyloxy)phenyl]-1,3-thiazolidine-4-carboxylic acid in lab experiments is its well-established mechanism of action and its ability to regulate gene expression. Additionally, 2-[4-(pentyloxy)phenyl]-1,3-thiazolidine-4-carboxylic acid has been shown to have low toxicity and is generally well-tolerated in humans. However, one limitation of using 2-[4-(pentyloxy)phenyl]-1,3-thiazolidine-4-carboxylic acid in lab experiments is its potential to cause weight gain and fluid retention, which may complicate the interpretation of results.

Future Directions

There are several future directions for research involving 2-[4-(pentyloxy)phenyl]-1,3-thiazolidine-4-carboxylic acid. One area of interest is the development of more selective PPARγ agonists that have fewer side effects than 2-[4-(pentyloxy)phenyl]-1,3-thiazolidine-4-carboxylic acid. Additionally, there is ongoing research investigating the potential of 2-[4-(pentyloxy)phenyl]-1,3-thiazolidine-4-carboxylic acid to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, there is interest in investigating the effects of 2-[4-(pentyloxy)phenyl]-1,3-thiazolidine-4-carboxylic acid on gut microbiota and its potential to improve gut health and metabolic function.

Synthesis Methods

The synthesis of 2-[4-(pentyloxy)phenyl]-1,3-thiazolidine-4-carboxylic acid involves the reaction of pentyloxyphenyl isothiocyanate with cysteine in the presence of a base. The resulting intermediate is then treated with acetic anhydride to yield the final product. The synthesis of 2-[4-(pentyloxy)phenyl]-1,3-thiazolidine-4-carboxylic acid has been optimized to improve its yield and purity, making it easier to use in scientific research.

Scientific Research Applications

2-[4-(pentyloxy)phenyl]-1,3-thiazolidine-4-carboxylic acid has been extensively studied for its potential therapeutic properties, including its ability to regulate glucose and lipid metabolism. It has been shown to improve insulin sensitivity and reduce inflammation, making it a promising candidate for the treatment of type 2 diabetes and metabolic syndrome. Additionally, 2-[4-(pentyloxy)phenyl]-1,3-thiazolidine-4-carboxylic acid has been investigated for its anti-cancer properties and its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-(4-pentoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3S/c1-2-3-4-9-19-12-7-5-11(6-8-12)14-16-13(10-20-14)15(17)18/h5-8,13-14,16H,2-4,9-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQKBYVHOVAZNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2NC(CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Pentyloxy)phenyl]-1,3-thiazolidine-4-carboxylic acid

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